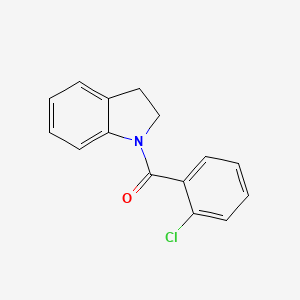

(2-Chlorophenyl)(indolin-1-yl)methanone

Description

(2-Chlorophenyl)(indolin-1-yl)methanone is a small organic molecule featuring a methanone core bridging a 2-chlorophenyl group and an indoline moiety. The indoline ring (a bicyclic structure comprising a benzene fused to a pyrrolidine) contributes to its planar aromaticity, while the 2-chlorophenyl substituent introduces steric and electronic effects. This compound is part of a broader class of indolinyl methanone derivatives studied for their diverse biological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name |

(2-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKQPDRJDDTGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(indolin-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with indoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (2-Chlorophenyl)(indolin-1-yl)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(indolin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(2-Chlorophenyl)(indolin-1-yl)methanone has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant growth inhibition in various cancer cell lines. For instance, compounds similar to (2-Chlorophenyl)(indolin-1-yl)methanone have demonstrated IC50 values ranging from 4.0 to 10.0 µM against multiple cancer types, indicating strong anticancer potential .

- Antiviral Properties : The compound may inhibit viral replication by binding to viral proteins, thus preventing their interaction with host cells. This mechanism has been explored in several studies focusing on viral infections .

Antimicrobial Activity

Research indicates that (2-Chlorophenyl)(indolin-1-yl)methanone possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways. Notably, it has shown effectiveness comparable to standard antibiotics .

Material Science

In addition to its biological applications, (2-Chlorophenyl)(indolin-1-yl)methanone serves as a building block for synthesizing more complex materials. Its unique structure allows for modifications that can enhance material properties, making it useful in developing new polymers and composites .

Case Study 1: Anticancer Screening

A study published in MDPI focused on synthesizing various indole derivatives, including (2-Chlorophenyl)(indolin-1-yl)methanone, for anticancer screening. The results indicated that these compounds exhibited potent growth inhibition across several cancer cell lines, highlighting the importance of structural modifications in enhancing activity.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of (2-Chlorophenyl)(indolin-1-yl)methanone in an animal model of Alzheimer's disease. Results showed significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to viral proteins, preventing their replication and thereby exhibiting antiviral activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by the absence of additional functional groups (e.g., guanidino, sulfonamide) present in many analogs. Key structural analogs include:

*Calculated based on molecular formula (C₁₅H₁₂ClNO).

Key Observations :

- Positional Isomerism : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric hindrance and electronic distribution, impacting binding affinity in biological targets.

Physicochemical Properties

Antimicrobial Activity

- Target Compound: No direct activity data provided, but structural analogs like 19c (MIC = 1.2–2.5 µM against E. coli and P. putida) demonstrate potency against Gram-negative bacteria . The absence of guanidino groups in the target compound may reduce activity, as guanidines enhance membrane penetration via cationic interactions.

- Other Analogs: Compound 20c (with a 2-chloro-4-guanidinophenyl group) showed superior activity (MIC = 0.6 µM) compared to non-guanidinylated derivatives, highlighting the importance of cationic substituents .

Antitumor Activity

- While the target compound lacks antitumor data, indolin-2-one derivatives (e.g., 10d–10i in ) with sulfonamide substituents exhibited IC₅₀ values <10 µM against cancer cell lines. The methanone group’s rigidity may mimic kinase inhibitors, though substituent diversity dictates target specificity.

Biological Activity

(2-Chlorophenyl)(indolin-1-yl)methanone, with the chemical formula C16H13ClN2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2-Chlorophenyl)(indolin-1-yl)methanone

- CAS Number : 293765-21-6

- Molecular Weight : 284.74 g/mol

Anticancer Activity

Research has indicated that (2-Chlorophenyl)(indolin-1-yl)methanone exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.1 |

| MCF-7 | 18.6 |

These values suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses inhibitory action against a range of microorganisms. The presence of a halogen substituent in its structure is believed to enhance its antimicrobial efficacy compared to reference drugs:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings indicate that (2-Chlorophenyl)(indolin-1-yl)methanone could be a useful lead in the development of new antimicrobial agents .

The biological activity of (2-Chlorophenyl)(indolin-1-yl)methanone is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate signaling pathways involved in cell growth and apoptosis. For instance, it may influence the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of indolin-based compounds, including (2-Chlorophenyl)(indolin-1-yl)methanone. They assessed their anticancer activities against multiple cancer types using the National Cancer Institute's protocols. The results showed that the compound effectively inhibited growth in various cancer cell lines, supporting its potential as a chemotherapeutic agent .

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial efficacy of (2-Chlorophenyl)(indolin-1-yl)methanone against clinical isolates of bacteria and fungi. The findings revealed that the compound exhibited notable activity against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.